molecular formula C15H18N2O B7474241 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone

1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone

Cat. No. B7474241
M. Wt: 242.32 g/mol
InChI Key: FPYXEFOZSPIICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone, also known as MEAI, is a chemical compound that belongs to the class of synthetic cathinones. Synthetic cathinones are a group of psychoactive substances that mimic the effects of the naturally occurring stimulant cathinone found in the khat plant. MEAI has become a popular research chemical due to its potential applications in scientific research. In

Mechanism of Action

1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone exerts its effects by acting as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it prevents these neurotransmitters from being taken back up into the presynaptic neuron, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration leads to the stimulant effects of 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone.
Biochemical and Physiological Effects:
1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has been shown to have several biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin, leading to increased arousal, euphoria, and motivation. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone also increases heart rate and blood pressure, which can lead to cardiovascular complications in high doses.

Advantages and Limitations for Lab Experiments

1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has also been shown to have a high affinity for the dopamine transporter, making it a useful tool for studying the effects of dopamine on the central nervous system. However, 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has several limitations as well. It has a short half-life, which can make it difficult to study its long-term effects. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone is also a Schedule I controlled substance in the United States, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone. One area of interest is its potential as a treatment for depression and other mood disorders. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone's ability to increase the release of dopamine, norepinephrine, and serotonin makes it a promising candidate for further study in this area. Another area of interest is its potential as a tool for studying the effects of synthetic cathinones on the central nervous system. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone's high affinity for the dopamine transporter makes it a useful tool for studying the effects of dopamine on the brain. Finally, further research is needed to better understand the long-term effects of 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone and its potential for abuse.

Synthesis Methods

1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-aminoindole with 4-methylpiperidin-1-ylmethanone in the presence of a catalyst such as trifluoroacetic acid. The reaction yields 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone as a white crystalline powder with a melting point of 217-218°C.

Scientific Research Applications

1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has gained significant attention in the scientific community due to its potential applications in research. It has been used as a tool to study the effects of synthetic cathinones on the central nervous system. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has also been used to study the effects of synthetic cathinones on the cardiovascular system, as it has been shown to increase heart rate and blood pressure.

properties

IUPAC Name

1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-6-8-17(9-7-11)15(18)14-10-12-4-2-3-5-13(12)16-14/h2-5,10-11,16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYXEFOZSPIICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone

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